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yl)acetonitrile

Cat. No.: B1300280 Get Quote

An in-depth exploration of the synthesis, signaling, and therapeutic potential of methoxyindoles

for researchers, scientists, and drug development professionals.

Methoxyindoles, a class of naturally occurring and synthetic compounds characterized by an

indole ring system with a methoxy group substitution, are at the forefront of biomedical

research. These molecules, most notably the neurohormone melatonin (N-acetyl-5-

methoxytryptamine) and the neurotransmitter-like compound 5-methoxytryptamine (5-MT),

exhibit a remarkable diversity of biological activities. Their influence spans a wide array of

physiological processes, from the regulation of circadian rhythms and sleep to neuroprotection,

immunomodulation, and cancer biology. This technical guide provides a comprehensive

overview of the core biological significance of methoxyindoles, with a focus on their quantitative

pharmacological data, the experimental protocols used to elucidate their function, and the

intricate signaling pathways they modulate.

I. Methoxyindoles: Key Players in Cellular Signaling
The biological effects of methoxyindoles are primarily mediated through their interaction with a

variety of cellular receptors, leading to the activation or inhibition of specific downstream

signaling cascades.
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Melatonin, synthesized predominantly in the pineal gland, is the most extensively studied

methoxyindole.[1] Its secretion is tightly regulated by the light-dark cycle, establishing it as a

key regulator of the body's internal clock.[2] Beyond its chronobiotic effects, melatonin is a

potent antioxidant and has demonstrated oncostatic, neuroprotective, and immunomodulatory

properties.[3][4]

Melatonin exerts its effects through high-affinity G-protein coupled receptors (GPCRs),

primarily Melatonin Receptor 1 (MT1) and Melatonin Receptor 2 (MT2).[5][6] The binding of

melatonin to these receptors initiates a cascade of intracellular events that ultimately dictate

the cellular response.

5-Methoxytryptamine: A Serotonergic Modulator
5-Methoxytryptamine (5-MT), also known as mexamine, is structurally related to both serotonin

and melatonin.[7] It is found in the pineal gland and other tissues and is formed either by O-

methylation of serotonin or N-deacetylation of melatonin.[7] Unlike melatonin, 5-MT has a high

affinity for various serotonin (5-HT) receptors, acting as a non-selective agonist.[7] Its

interaction with these receptors underlies its diverse pharmacological effects, which include

influences on mood, sleep, and potentially psychedelic-like states in animal models.[7][8]

II. Quantitative Data: Receptor Binding and
Pharmacokinetics
A thorough understanding of the biological significance of methoxyindoles necessitates a

quantitative analysis of their interactions with target receptors and their pharmacokinetic

profiles. The following tables summarize key quantitative data for prominent methoxyindoles.

Table 1: Comparative Binding Affinities (Ki, nM) of Methoxyindoles at Melatonin and Serotonin

Receptors
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Compoun
d

MT1
Receptor
(human)

MT2
Receptor
(human)

5-HT1A
Receptor

5-HT2A
Receptor

5-HT2C
Receptor

5-HT7
Receptor

Melatonin 0.08[6] 0.383[6] >10,000 >10,000 >10,000 >10,000

5-

Methoxytry

ptamine (5-

MT)

No

affinity[7]

No

affinity[7]
-

0.503

(EC50)[7]
- 6.1 (pKi)[1]

N-acetyl-5-

methoxytry

ptamine

- - - - - -

2-

Iodomelato

nin

- - - - - -

Ramelteon 0.014[6] 0.112[6] - - - -

5-Methoxy-

N,N-

dimethyltry

ptamine (5-

MeO-DMT)

- - 235[9] 68-1300[9] 340[9] -

Note: '-' indicates data not readily available in the searched literature. Ki values represent the

concentration of the ligand that will bind to half the binding sites at equilibrium. pKi is the

negative logarithm of the Ki value. EC50 is the concentration of a drug that gives half-maximal

response.

Table 2: Pharmacokinetic Parameters of Key Methoxyindoles
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Compound
Administration
Route

Half-life (T½) Bioavailability
Key Metabolic
Pathways

Melatonin Oral 28-126 min[5] 9-33%[5]

Hepatic

metabolism via

CYP1A2 to 6-

hydroxymelatoni

n.[2]

Melatonin Intravenous ~45 min[5] 100%

Rapidly

distributed and

eliminated.[2]

5-Methoxy-N,N-

dimethyltryptami

ne (5-MeO-DMT)

- - -

O-demethylation

by CYP2D6 to

bufotenine;

deamination by

MAO-A.[10][11]

Note: '-' indicates data not readily available in the searched literature.

III. Signaling Pathways of Methoxyindoles
The binding of methoxyindoles to their respective receptors triggers intricate intracellular

signaling cascades. The following diagrams, generated using the DOT language, illustrate the

key signaling pathways for melatonin receptors.

Melatonin Receptor 1 (MT1) Signaling
The activation of the MT1 receptor by melatonin primarily couples to inhibitory G-proteins (Gi),

leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic

AMP (cAMP) levels.[12][13] This, in turn, modulates the activity of protein kinase A (PKA) and

downstream transcription factors. MT1 can also couple to Gq proteins, activating

phospholipase C (PLC) and leading to the generation of inositol trisphosphate (IP3) and

diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC),

respectively.[1][14] Furthermore, MT1 signaling can involve the activation of the ERK/MAPK

pathway.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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